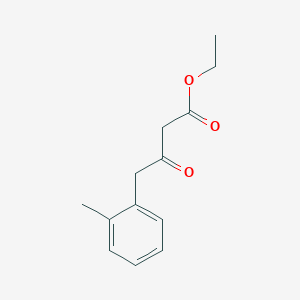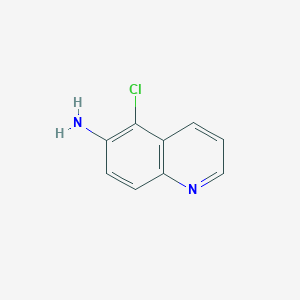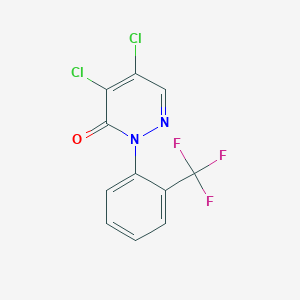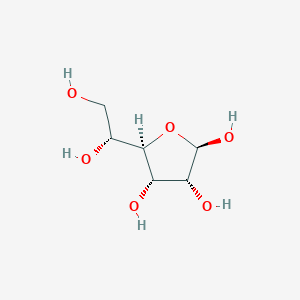
3,5-Dimethyl-1-adamantane-1-ethanol
Overview
Description
3,5-Dimethyl-1-adamantane-1-ethanol is a chemical compound belonging to the adamantane family, characterized by its unique tricyclic structure. This compound is known for its stability and rigidity, making it a valuable building block in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-adamantane-1-ethanol typically involves the bromination of 1,3-dimethyladamantane, followed by hydrolysis of the resulting 1-bromo-3,5-dimethyladamantane. This process is carried out in the presence of inorganic and organic bases . Another method involves the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide and 18-crown-6 as a catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and hydrolysis processes, ensuring high yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1-adamantane-1-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated adamantane derivatives
Scientific Research Applications
3,5-Dimethyl-1-adamantane-1-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a drug delivery agent due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-adamantane-1-ethanol involves its interaction with molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, similar to other adamantane derivatives. For instance, it may influence dopamine release and uptake, contributing to its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
- 1-Adamantaneethanol
- 1-Adamantanemethanol
- 1,3-Dimethyladamantane
- 1-Adamantanecarboxylic acid
Comparison: 3,5-Dimethyl-1-adamantane-1-ethanol stands out due to its unique substitution pattern, which imparts distinct chemical and physical properties. Compared to 1-Adamantaneethanol and 1-Adamantanemethanol, it offers enhanced stability and reactivity, making it more suitable for specific applications in drug development and material science .
Properties
IUPAC Name |
2-(3,5-dimethyl-1-adamantyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)3-4-15/h11,15H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLNQUBFWFCMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60636001 | |
| Record name | 2-(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60636001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50847-70-6 | |
| Record name | 2-(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60636001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]-2-methylisoquinoline](/img/structure/B1629477.png)


![1H-Furo[2,3-G]indazole](/img/structure/B1629482.png)










